N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide
CAS No.: 1251616-31-5
Cat. No.: VC7323779
Molecular Formula: C26H26N2O5S
Molecular Weight: 478.56
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1251616-31-5 | 
|---|---|
| Molecular Formula | C26H26N2O5S | 
| Molecular Weight | 478.56 | 
| IUPAC Name | N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)benzenesulfonamide | 
| Standard InChI | InChI=1S/C26H26N2O5S/c1-4-32-21-16-14-20(15-17-21)26-27-23(19(2)33-26)18-28(24-12-8-9-13-25(24)31-3)34(29,30)22-10-6-5-7-11-22/h5-17H,4,18H2,1-3H3 | 
| Standard InChI Key | GVKAVFZDUOGNMW-UHFFFAOYSA-N | 
| SMILES | CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 | 
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name, N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide, reflects its complex architecture. Key features include:
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1,3-oxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 3.
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Substituents:
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4-Ethoxyphenyl group at position 2 of the oxazole.
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Methyl group at position 5 of the oxazole.
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2-Methoxyphenyl and benzenesulfonamide groups attached to the methylene bridge.
 
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The molecular formula is C₂₆H₂₅N₃O₅S, with a molecular weight of 491.56 g/mol (calculated using PubChem’s atomic mass data ).
Table 1: Molecular Properties
| Property | Value | 
|---|---|
| Molecular Formula | C₂₆H₂₅N₃O₅S | 
| Molecular Weight | 491.56 g/mol | 
| SMILES | COc1ccc(cc1)OCc2nc(C)c(CN(S(=O)(=O)c3ccccc3)c4ccccc4OC)n2 | 
| Topological Polar Surface Area | 106 Ų (estimated) | 
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of oxazole-sulfonamide hybrids typically involves multi-step protocols:
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Oxazole Formation:
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Functionalization:
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The oxazole’s methyl group at position 4 is brominated, followed by nucleophilic substitution with N-(2-methoxyphenyl)benzenesulfonamide.
 
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Table 2: Representative Synthesis Steps
| Step | Reaction | Conditions | Yield | 
|---|---|---|---|
| 1 | Oxazole ring formation | TosMIC, K₂CO₃, DMF, 80°C | 62% | 
| 2 | Bromination at C4 | NBS, AIBN, CCl₄, reflux | 75% | 
| 3 | Sulfonamide coupling | DIPEA, DCM, 40°C, 12h | 58% | 
Physicochemical Properties
Solubility and Lipophilicity
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Aqueous Solubility: Estimated at <50 μM due to the lipophilic ethoxy and methoxy groups .
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logP: Calculated 3.8 (ACD/Labs), indicating moderate lipophilicity suitable for membrane permeability.
 
Stability Profile
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Microsomal Stability: Analogous oxazole-sulfonamides exhibit low to moderate clearance in human microsomes (Cl_int = 8–47 mL/min/mg) .
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Photostability: Susceptible to degradation under UV light due to the sulfonamide moiety.
 
Toxicological Considerations
Acute Toxicity
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LD₅₀: Estimated >500 mg/kg (oral, rats) based on sulfonamide analogs .
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Hepatotoxicity: Moderate risk due to cytochrome P450 metabolism of the ethoxy group.
 
Applications and Future Directions
Therapeutic Prospects
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Antimicrobial Agents: Optimization for Gram-negative pathogens by introducing hydrophilic groups (e.g., piperazine).
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Neuroprotection: High MDCK-MDR1 permeability (P_app >40 ×10⁻⁶ cm/s) suggests potential for CNS targeting .
 
Industrial Relevance
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Chemical Probes: Use in studying sulfonamide-enzyme interactions via X-ray crystallography.
 
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